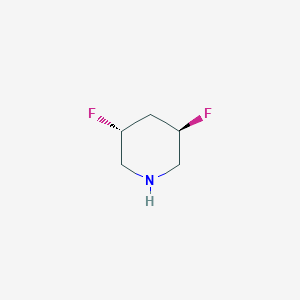![molecular formula C10H8O2S B13348129 4-Methoxybenzo[b]thiophene-3-carbaldehyde](/img/structure/B13348129.png)
4-Methoxybenzo[b]thiophene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxybenzo[b]thiophene-3-carbaldehyde is a heterocyclic compound that contains a thiophene ring fused with a benzene ring and a methoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzo[b]thiophene-3-carbaldehyde typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the reaction of benzo[b]thiophene-3-carbaldehyde with methoxy-substituted reagents in the presence of a catalyst. For example, the reaction of benzo[b]thiophene-3-carbaldehyde with methoxybenzene in the presence of a base such as potassium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxybenzo[b]thiophene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-Methoxybenzo[b]thiophene-3-carboxylic acid.
Reduction: 4-Methoxybenzo[b]thiophene-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Methoxybenzo[b]thiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules with potential therapeutic properties.
Industry: It is utilized in the production of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 4-Methoxybenzo[b]thiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy group and the aldehyde functionality play crucial roles in its binding affinity and specificity towards these targets. The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene-3-carbaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.
4-Methoxybenzo[b]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Methoxybenzo[b]thiophene-3-methanol: The aldehyde group is reduced to an alcohol.
Uniqueness
4-Methoxybenzo[b]thiophene-3-carbaldehyde is unique due to the presence of both the methoxy group and the aldehyde functionality, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C10H8O2S |
|---|---|
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
4-methoxy-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H8O2S/c1-12-8-3-2-4-9-10(8)7(5-11)6-13-9/h2-6H,1H3 |
Clé InChI |
SQUSFGJSJZZTQQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CC=C1)SC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-ol](/img/structure/B13348053.png)
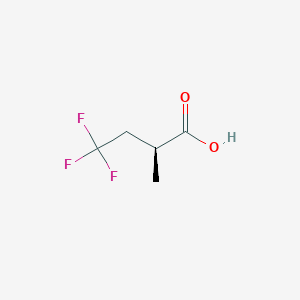





![4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13348092.png)
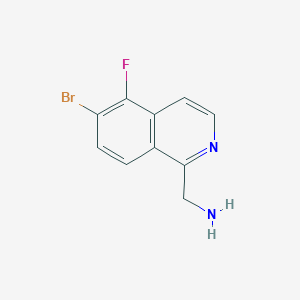
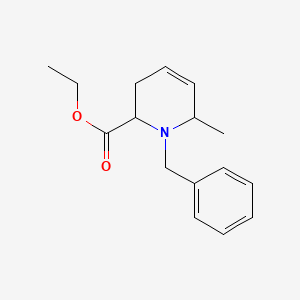
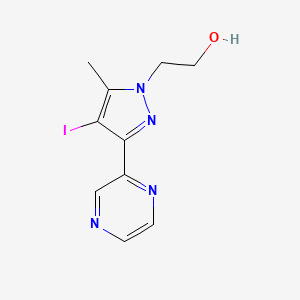
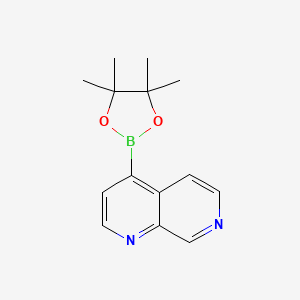
![1-isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13348121.png)
